molecular formula C13H9ClN4O3 B13585249 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13585249
M. Wt: 304.69 g/mol
InChI Key: LBXJVISQYZQJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-chloro-4-nitroaniline with a benzodiazole precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the chloronitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2′-chloro-5-nitrobenzophenone: This compound shares structural similarities and is used in similar applications.

    (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Another related compound with comparable chemical properties.

Uniqueness

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one stands out due to its unique combination of a benzodiazole ring and a chloronitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound classified under benzodiazoles. Its unique structure, characterized by a benzodiazole ring and substitutions from a 2-chloro-4-nitrophenyl moiety, suggests potential biological activities. The molecular formula is C11H9ClN4O2C_{11}H_{9}ClN_{4}O_{2} with a molecular weight of 252.67 g/mol . This article reviews its biological activity, including pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

5 2 chloro 4 nitrophenyl amino 2 3 dihydro 1H 1 3 benzodiazol 2 one\text{5 2 chloro 4 nitrophenyl amino 2 3 dihydro 1H 1 3 benzodiazol 2 one}

Key Features:

  • Chloro and Nitro Groups: These substituents can influence the compound's reactivity and interaction with biological targets.
  • Benzodiazole Framework: Known for various pharmacological activities, this framework contributes to the compound's potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacterial strains. The presence of nitro and chloro groups enhances these effects by altering membrane permeability or inhibiting essential metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it has shown inhibitory activity against certain kinases involved in cancer progression. This inhibition could disrupt signaling pathways critical for tumor growth and survival .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli
Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values in the micromolar range
Enzyme InhibitionInhibited kinase activity leading to reduced proliferation in prostate cancer cells

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells.
  • DNA Intercalation: Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Receptor Modulation: Interaction with specific receptors or enzymes can alter cellular signaling pathways.

Properties

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

5-(2-chloro-4-nitroanilino)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C13H9ClN4O3/c14-9-6-8(18(20)21)2-4-10(9)15-7-1-3-11-12(5-7)17-13(19)16-11/h1-6,15H,(H2,16,17,19)

InChI Key

LBXJVISQYZQJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.